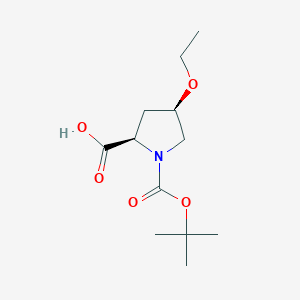
(4R)-1-(tert-butoxycarbonyl)-4-ethoxy-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is often used as a building block in the synthesis of various biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are usually mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-FLUORO-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
Uniqueness
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both Boc and ethoxy groups. These features make it a versatile intermediate in the synthesis of various chiral and biologically active compounds.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
UPAHQJOZYJQXQX-RKDXNWHRSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















